molecular formula C5H3N3OS B11716616 Thiazolo[4,5-d]pyrimidin-7(6h)-one

Thiazolo[4,5-d]pyrimidin-7(6h)-one

Cat. No.: B11716616
M. Wt: 153.16 g/mol
InChI Key: ILAXZPDKSKVBRP-UHFFFAOYSA-N
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Description

Thiazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system consisting of a thiazole ring and a pyrimidine ring. The unique structure of this compound endows it with a variety of biological activities, making it a valuable scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolo[4,5-d]pyrimidin-7(6H)-one typically involves the condensation of appropriate thioamides with α-haloketones or α-haloesters. One common method includes the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through cyclization and subsequent oxidation to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are generally based on the optimization of laboratory-scale synthetic routes. These methods often involve the use of continuous flow reactors to enhance reaction efficiency and yield. The scalability of the synthesis is achieved by optimizing reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Thiazolo[4,5-d]pyrimidin-7(6H)-one undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of this compound .

Scientific Research Applications

Thiazolo[4,5-d]pyrimidin-7(6H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, some derivatives of this compound act as inhibitors of topoisomerase I, an enzyme crucial for DNA replication. The inhibition of topoisomerase I leads to the stabilization of the DNA-enzyme complex, ultimately resulting in cell death. This mechanism is particularly relevant in the context of anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolo[4,5-d]pyrimidin-7(6H)-one stands out due to its unique combination of a thiazole and pyrimidine ring, which imparts distinct biological activities. Its versatility in undergoing various chemical reactions and its potential in drug development make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3OS/c9-5-3-4(6-1-7-5)8-2-10-3/h1-2H,(H,6,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAXZPDKSKVBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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